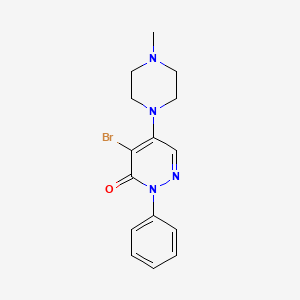![molecular formula C17H18N2O2S2 B5755310 ethyl 4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5755310.png)
ethyl 4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzoate, commonly known as MTCB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MTCB belongs to the class of thioamides and has a molecular weight of 399.51 g/mol.
作用机制
The mechanism of action of MTCB is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and inflammation. MTCB has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, MTCB may be able to prevent the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
MTCB has been shown to have a number of biochemical and physiological effects in scientific research studies. In addition to its ability to inhibit histone deacetylases, MTCB has been shown to modulate the expression of various genes involved in cancer cell growth and inflammation. It has also been shown to induce the production of reactive oxygen species, which can contribute to the induction of apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of MTCB for lab experiments is its ability to selectively target cancer cells and induce apoptosis. This makes it a promising candidate for cancer therapy. However, MTCB has some limitations for lab experiments. Its low solubility in water can make it difficult to work with, and its high toxicity can make it challenging to use in in vivo studies.
未来方向
There are several future directions for research on MTCB. One area of research is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another area of research is to explore its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of more efficient synthesis methods and formulations could make MTCB more accessible for scientific research and potential clinical use.
Conclusion
In conclusion, MTCB is a promising chemical compound that has gained attention in scientific research for its potential as a therapeutic agent. Its ability to selectively target cancer cells and induce apoptosis makes it a promising candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action and potential applications in other areas of medicine.
合成方法
MTCB can be synthesized through a multi-step process that involves the reaction of 2-(methylthio)aniline with carbon disulfide, followed by the reaction with ethyl 4-aminobenzoate. The final product is obtained through the reaction of the intermediate with ethyl iodide. The overall yield of the synthesis is around 30%.
科学研究应用
MTCB has been studied for its potential as a therapeutic agent in various scientific research applications. One of the most promising areas of research is in the treatment of cancer. MTCB has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as well as for its ability to modulate the immune system.
属性
IUPAC Name |
ethyl 4-[(2-methylsulfanylphenyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-3-21-16(20)12-8-10-13(11-9-12)18-17(22)19-14-6-4-5-7-15(14)23-2/h4-11H,3H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOPCIMNFLJXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-({[2-(methylsulfanyl)phenyl]carbamothioyl}amino)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5755239.png)
![N-[3-(acetylamino)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5755240.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5755246.png)
![ethyl 2-[1-(3-nitrophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B5755261.png)



![1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]ethanone](/img/structure/B5755285.png)
![{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5755302.png)

![2-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5755318.png)
![3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5755326.png)
![1-[(2-methoxyphenyl)acetyl]pyrrolidine](/img/structure/B5755333.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5755344.png)